3-Butyl-3-methylpyrrolidine
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Overview
Description
3-Butyl-3-methylpyrrolidine: is an organic compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its structural uniqueness, which includes a butyl group and a methyl group attached to the nitrogen ring. Pyrrolidines are widely recognized for their applications in medicinal chemistry due to their versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves the reaction of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidines .
Scientific Research Applications
Chemistry: 3-Butyl-3-methylpyrrolidine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: In biological research, pyrrolidine derivatives are explored for their potential as enzyme inhibitors and receptor modulators .
Medicine: Pyrrolidine-based compounds are investigated for their therapeutic potential in treating various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Butyl-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the structure of the pyrrolidine derivative.
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple nitrogen-containing ring.
Pyrroline: A similar compound with one double bond in the ring.
Pyrrolizidine: A more complex structure with two fused pentagonal rings.
Uniqueness: 3-Butyl-3-methylpyrrolidine is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance the compound’s biological activity and selectivity compared to simpler pyrrolidine derivatives .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-butyl-3-methylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-4-5-9(2)6-7-10-8-9/h10H,3-8H2,1-2H3 |
InChI Key |
DVJSBTQNNSDLIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCNC1)C |
Origin of Product |
United States |
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